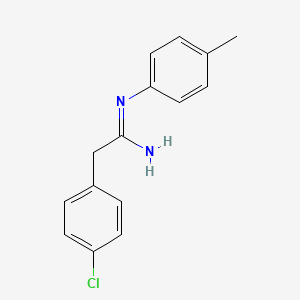![molecular formula C37H30N2P2S B14304468 N,N'-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea CAS No. 112069-06-4](/img/structure/B14304468.png)
N,N'-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea is a unique organophosphorus compound characterized by the presence of two triphenylphosphanylidene groups attached to a central thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea typically involves the reaction of triphenylphosphine with thiourea under controlled conditions. One common method includes the use of a solvent such as acetonitrile or propionitrile, where the reaction is carried out under inert conditions to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism by which N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, influencing biochemical pathways and reactions. The central thiourea moiety plays a crucial role in these interactions, providing a site for nucleophilic attack and coordination.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(triphenylphosphanylidene)ammonium fluoride
- Bis(triphenylphosphanylidene)ammonium chloride
- Triphenylphosphine oxide
Uniqueness
N,N’-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea is unique due to the presence of both triphenylphosphanylidene groups and the central thiourea moiety. This combination imparts distinctive electronic properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
112069-06-4 |
|---|---|
Molekularformel |
C37H30N2P2S |
Molekulargewicht |
596.7 g/mol |
IUPAC-Name |
1,3-bis(triphenyl-λ5-phosphanylidene)thiourea |
InChI |
InChI=1S/C37H30N2P2S/c42-37(38-40(31-19-7-1-8-20-31,32-21-9-2-10-22-32)33-23-11-3-12-24-33)39-41(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |
InChI-Schlüssel |
RDDBBAUHAGXRNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=NC(=S)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


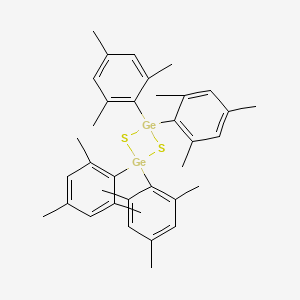

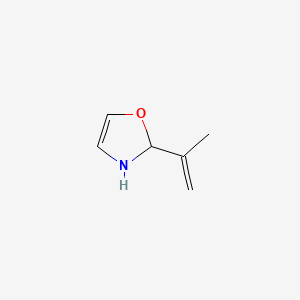
methanone](/img/structure/B14304413.png)
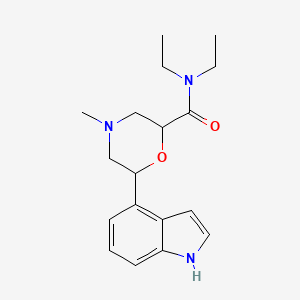
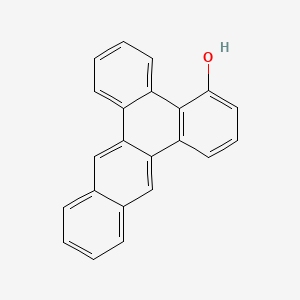
![1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14304438.png)
![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)
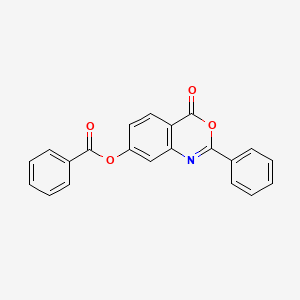

![1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one](/img/structure/B14304449.png)
![2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid](/img/structure/B14304456.png)
![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)
